molecular formula C25H25N5O B4257180 N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide

Katalognummer B4257180
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: ZJDBIDJWQLJVAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as BMS-777607, is a small molecule inhibitor of the Met receptor tyrosine kinase. Met is a protein that is overexpressed in various types of cancer, and its activation is associated with tumor growth, invasiveness, and metastasis. BMS-777607 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Wirkmechanismus

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide binds to the Met receptor and inhibits its activation by preventing the binding of its ligand, hepatocyte growth factor (HGF). This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a selective inhibitory effect on the Met receptor tyrosine kinase, with minimal effects on other related receptors. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has been well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. It has also shown potent and selective inhibitory effects on the Met receptor tyrosine kinase, making it a useful tool for studying the role of Met in cancer biology. However, one limitation of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide is that it may not fully recapitulate the effects of genetic Met inhibition, which may be more relevant in certain contexts.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another area of interest is the investigation of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide in other types of cancer, such as pancreatic and ovarian cancer. Additionally, there is a need for further studies to elucidate the mechanisms of resistance to N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide and to identify biomarkers that can predict response to treatment.

Wissenschaftliche Forschungsanwendungen

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, prostate, and liver cancer. It has been shown to inhibit Met receptor activation and downstream signaling pathways, leading to the suppression of tumor growth, angiogenesis, and metastasis. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has also been studied in combination with other anticancer agents, such as chemotherapy and radiation therapy, and has shown synergistic effects.

Eigenschaften

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c31-25(19-12-15-30(16-13-19)17-21-5-3-4-14-26-21)27-20-10-8-18(9-11-20)24-28-22-6-1-2-7-23(22)29-24/h1-11,14,19H,12-13,15-17H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDBIDJWQLJVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.